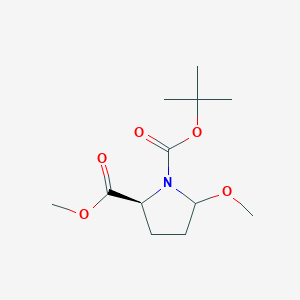
4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6F3N3O and its molecular weight is 229.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Application in Organic Chemistry
- 4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole derivatives have been synthesized for various applications in organic chemistry. Nagaradja et al. (2015) demonstrated the deprotometalation-iodolysis of 1,2,3- and 1,2,4-triazoles, leading to the synthesis of resveratrol analogues with notable antibacterial and antiproliferative effects against specific cancer cell lines (Nagaradja et al., 2015).
Ligand Design and Complex Formation
- Triazole derivatives, including 4-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole, have been used as ligands in the formation of metal complexes. Beyer et al. (2009) synthesized bis-cyclometalated iridium(III) complexes with 4-phenyl-1H-[1,2,3]triazole and studied their photophysical and electrochemical properties, providing insights into potential applications in materials science and catalysis (Beyer et al., 2009).
Corrosion Inhibition
- In the field of materials science, triazole derivatives have been investigated as corrosion inhibitors. Fernandes et al. (2019) synthesized 1-benzyl-4-phenyl-1H-1,2,3-triazole and evaluated its performance as an organic corrosion inhibitor for mild steel in acidic medium, demonstrating its potential application in protecting metal surfaces (Fernandes et al., 2019).
Chemical Structure Analysis and Synthesis
- The structural and physicochemical properties of 1,2,3-triazole derivatives have been extensively studied. Ahmed et al. (2020) synthesized ethyl 2-triazolyl-2-oxoacetate derivatives and performed a detailed analysis using Hirshfeld surface analysis and DFT calculations, contributing to a better understanding of their molecular interactions and potential applications in medicinal chemistry (Ahmed et al., 2020).
Catalysis and Chemical Transformations
- Triazole derivatives have been utilized in catalysis. Saleem et al. (2013) reported the synthesis of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands and explored their application in catalytic oxidation and transfer hydrogenation, showcasing their utility in synthetic chemistry (Saleem et al., 2013).
Propriétés
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-2H-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)16-7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETURJKQGJAINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R)-4-[(2R,5S,7R,8S,9R)-7-hydroxy-2-[(2S,5R)-5-[(2S,3R,5S)-5-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B8223635.png)












![(2R,4aR,6S,7R,8R,8aS)-6-Methoxy-2-(4-methoxyphenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8223725.png)